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Compound of Interest

Compound Name: N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and

conformational analysis of N-(2-Hydroxyethyl)piperazine-d4. This deuterated analog of N-(2-

Hydroxyethyl)piperazine is a valuable tool in pharmaceutical research, particularly in metabolic

studies. Understanding its three-dimensional structure and conformational dynamics is crucial

for elucidating its interactions with biological targets.

Molecular Structure
N-(2-Hydroxyethyl)piperazine-d4 has the chemical formula C6H10D4N2O. The core of the

molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at

positions 1 and 4. A 2-hydroxyethyl group is attached to one of the nitrogen atoms. The "-d4"

designation indicates that four hydrogen atoms on the piperazine ring have been replaced by

deuterium atoms, typically at the carbon atoms adjacent to the nitrogen without the

hydroxyethyl substituent. This isotopic labeling is useful for distinguishing the compound and its

metabolites in mass spectrometry-based assays.

General Properties:
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Property Value

Molecular Formula C6H10D4N2O[1]

Molecular Weight 134.21 g/mol [1]

CAS Number 1160357-16-3[1][2]

Appearance Solid[1]

While specific crystallographic data for the deuterated compound is not readily available, the

structure of the non-deuterated parent compound, N-(2-Hydroxyethyl)piperazine, has been

studied. The piperazine ring predominantly adopts a chair conformation, which is the most

stable arrangement for six-membered rings.[3]

Conformational Analysis
The conformational landscape of N-(2-Hydroxyethyl)piperazine-d4 is primarily defined by the

puckering of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

2.1. Piperazine Ring Conformation

The piperazine ring can, in principle, exist in several conformations, including chair, boat, and

twist-boat forms.[3][4] However, the chair conformation is energetically the most favorable.[3]

The interconversion between the two possible chair forms is a dynamic process. The presence

of substituents can influence the rate of this interconversion and the equilibrium between the

conformers.

2.2. Substituent Orientation

The N-(2-hydroxyethyl) group can be oriented in either an axial or equatorial position relative to

the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize

steric hindrance. Studies on related N-substituted piperazines suggest a preference for the

equatorial orientation of the substituent.[5]

Furthermore, the flexibility of the hydroxyethyl side chain itself adds another layer of

conformational complexity. NMR spectroscopic studies on the related N,N'-bis(2-

hydroxyethyl)piperazine have indicated the presence of both equatorial-equatorial and
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equatorial-axial conformations of the 2-hydroxyethyl side chains with respect to the piperazine

ring.[6]

The interplay between the piperazine ring inversion and the rotation around the N-CH2 and

CH2-CH2 bonds of the side chain determines the overall conformational preferences of the

molecule.

Logical Relationship of Conformational States
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Caption: Conformational landscape of N-(2-Hydroxyethyl)piperazine-d4.

Experimental Protocols for Structural and
Conformational Analysis
The determination of the molecular structure and conformation of molecules like N-(2-
Hydroxyethyl)piperazine-d4 relies on a combination of experimental and computational

techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Objective: To determine the preferred conformation of the piperazine ring and the orientation

of the N-(2-hydroxyethyl) substituent.

Methodology:
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Sample Preparation: Dissolve a known quantity of N-(2-Hydroxyethyl)piperazine-d4 in a

suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

Data Acquisition:

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the chemical shifts of

all non-deuterated protons and carbons.[7][8]

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation

Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single

Quantum Coherence) to correlate protons with their directly attached carbons.

Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to

determine through-space proximities of protons, which is crucial for distinguishing

between axial and equatorial orientations of the substituent.

Data Analysis:

Analyze the coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of

these couplings can provide information about the dihedral angles and thus the ring

conformation.

The presence and intensity of NOE cross-peaks will indicate the spatial relationship

between different parts of the molecule, helping to confirm the chair conformation and

the equatorial preference of the side chain.

Variable temperature NMR studies can be employed to investigate the dynamics of ring

inversion.[6]

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular

structure in the solid state.

Objective: To determine the precise bond lengths, bond angles, and conformation of N-(2-
Hydroxyethyl)piperazine-d4 in a crystalline form.
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Methodology:

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent

mixture. This can be a trial-and-error process.

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-

rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map, from which the positions of the atoms are determined. This initial model is

then refined to best fit the experimental data.

Data Presentation: The results are typically presented as tables of atomic coordinates, bond

lengths, bond angles, and torsion angles. A study on a co-crystal of N-(2-

hydroxyethyl)piperazine confirmed the chair conformation of the piperazine ring in the solid

state.[3]

3.3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement

experimental data and to explore the energetics of different conformations.[5]

Objective: To calculate the relative energies of different possible conformations (e.g., chair

with axial vs. equatorial substituent, boat conformations) and to predict structural

parameters.

Methodology:

Structure Generation: Build the 3D structure of N-(2-Hydroxyethyl)piperazine-d4 using

molecular modeling software.

Conformational Search: Perform a systematic or stochastic conformational search to

identify low-energy conformers.

Geometry Optimization and Energy Calculation: For each identified conformer, perform a

geometry optimization and calculate its energy using a suitable level of theory (e.g.,
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B3LYP with a 6-31G(d) basis set). Solvent effects can be included using implicit solvent

models.[5]

Frequency Analysis: Perform a frequency calculation to confirm that the optimized

structures are true energy minima and to obtain thermodynamic data.

Data Presentation: The results are presented as the relative energies of the different

conformers, allowing for the prediction of the most stable conformation. Calculated bond

lengths, angles, and dihedral angles can be compared with experimental data.

Experimental Workflow for Conformational Analysis

Experimental & Computational Workflow

Sample of N-(2-Hydroxyethyl)piperazine-d4

NMR Spectroscopy X-ray Crystallography Computational Modeling (DFT)

Conformational Information (Solution) Structural Information (Solid State) Energetics & Predicted Structures
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Caption: Integrated workflow for conformational analysis.

Quantitative Data
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While a complete set of experimentally determined structural parameters for N-(2-
Hydroxyethyl)piperazine-d4 is not published, the following tables provide representative data

for the non-deuterated parent compound and its derivatives based on crystallographic and

computational studies of similar molecules.

Table 1: Predicted Bond Lengths (Å)

Bond Typical Length (Å)

C-C (ring) 1.52 - 1.54

C-N (ring) 1.46 - 1.48

C-C (side chain) 1.51 - 1.53

C-N (side chain) 1.46 - 1.48

C-O 1.42 - 1.44

O-H 0.96 - 0.98

C-D (ring) ~1.09

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b565388?utm_src=pdf-body
https://www.benchchem.com/product/b565388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Angle Typical Value (°)

Bond Angles

C-N-C (ring) 109 - 112

N-C-C (ring) 110 - 113

C-N-C (side chain) 110 - 114

N-C-C (side chain) 110 - 113

C-C-O 108 - 111

Dihedral Angles

C-N-C-C (ring) ± 50 - 60 (Chair)

N-C-C-N (ring) ± 50 - 60 (Chair)

Note: These values are typical for saturated heterocyclic systems and may vary slightly for the

specific compound.

Conclusion
The molecular structure of N-(2-Hydroxyethyl)piperazine-d4 is characterized by a flexible

piperazine ring that predominantly adopts a chair conformation. The N-(2-hydroxyethyl)

substituent likely prefers an equatorial orientation to minimize steric interactions. A

comprehensive understanding of its conformational preferences can be achieved through a

combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling.

The data and protocols presented in this guide provide a solid foundation for researchers

working with this important deuterated compound in the field of drug development and

metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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